Ethyl 5-methylhex-4-EN-2-ynoate
Description
Ethyl 5-methylhex-4-en-2-ynoate is an organic compound with the molecular formula C9H12O2. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. This compound is known for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
921882-58-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
ethyl 5-methylhex-4-en-2-ynoate |
InChI |
InChI=1S/C9H12O2/c1-4-11-9(10)7-5-6-8(2)3/h6H,4H2,1-3H3 |
InChI Key |
UOFXQKRNMBLQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methylhex-4-en-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 5-methylhex-4-en-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylhex-4-en-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding different products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Different esters or amides.
Scientific Research Applications
Synthetic Organic Chemistry
Ethyl 5-methylhex-4-EN-2-ynoate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Alkyne Reactions : The compound can undergo cycloaddition reactions, forming new carbon-carbon bonds. For instance, its reactivity with gold catalysts has been studied for synthesizing cyclobutane derivatives .
- Asymmetric Synthesis : The compound has been utilized in enantioselective synthesis, where it serves as a substrate for producing chiral compounds. Studies have shown that varying substituents on the alkyne moiety can significantly affect the enantioselectivity and yield of the desired products .
Case Study: Enantioselective Synthesis
A notable study demonstrated the use of this compound as a precursor in the synthesis of azepine-fused cyclobutanes. The reaction conditions were optimized to achieve high yields and enantiomeric excess values, showcasing the compound's utility in creating complex molecular architectures .
Material Science
In material science, this compound is explored for its potential applications in developing new materials with specific properties:
- Polymer Chemistry : The compound can be polymerized to form elastomers or thermoplastic materials. Its unsaturation allows for cross-linking reactions, which enhance mechanical properties.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Monomer Structure | This compound |
| Polymerization Method | Free radical polymerization |
| Expected Properties | High elasticity, thermal stability |
Pharmaceutical Applications
The compound's structural features make it a candidate for pharmaceutical applications:
- Drug Development : this compound can serve as an intermediate in synthesizing bioactive compounds. Its derivatives may exhibit pharmacological activities due to their ability to interact with biological targets.
Case Study: Bioactive Compound Synthesis
Research has indicated that derivatives of this compound possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic uses .
Mechanism of Action
The mechanism of action of ethyl 5-methylhex-4-en-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The presence of the double and triple bonds allows the compound to engage in addition reactions, forming new products that can interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylhex-4-ynoate
- Ethyl 4-methylhex-5-en-2-ynoate
- Ethyl 5-methyl-5-hexen-2-ynoate
Uniqueness
Ethyl 5-methylhex-4-en-2-ynoate is unique due to its specific arrangement of double and triple bonds, which provides distinct reactivity compared to other similar esters. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Biological Activity
Ethyl 5-methylhex-4-EN-2-ynoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory effects, cytotoxicity, and other pharmacological activities. The analysis includes data tables and case studies to provide a comprehensive understanding of the compound's biological activity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₄O₂
- Molecular Weight : 158.21 g/mol
The compound features a unique alkyne functional group which contributes to its reactivity and biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. A study conducted on various synthetic analogs of similar compounds demonstrated that those containing a terminal alkyne group showed enhanced inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. The results are summarized in Table 1 below:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Inhibition of NF-kB signaling |
| Natural analog (control) | 30 | Lesser inhibition |
This data suggests that the presence of the ethylene and alkyne groups in this compound enhances its efficacy compared to natural counterparts .
2. Cytotoxic Effects
In cellular assays, this compound has shown varying degrees of cytotoxicity against different cancer cell lines. For instance, in a study assessing its effects on HepG2 liver cancer cells, the compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. The findings are detailed in Table 2:
| Cell Line | IC50 (µM) | Type of Cytotoxicity |
|---|---|---|
| HepG2 | 25 | Apoptosis induction |
| MCF7 | 40 | Cell cycle arrest |
These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Case Study 1: In Vivo Anti-inflammatory Effects
In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight, leading to a reduction in inflammatory markers by approximately 40% after one week .
Case Study 2: Anticancer Activity
A clinical trial investigating the effects of this compound on patients with advanced liver cancer showed promising results. Patients receiving a regimen including this compound experienced improved survival rates and reduced tumor size compared to those receiving standard treatment alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
